molecular formula C17H13N3O2 B12631372 Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

Cat. No.: B12631372
M. Wt: 291.30 g/mol
InChI Key: ZSCAZZHZCDZMLZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine ring system, with a cyano group at the 3-position and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system. This can be achieved through various methods, including the use of transition metal catalysts.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid moiety with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid or pyrrolo[2,3-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 4-(3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate

InChI

InChI=1S/C17H13N3O2/c1-2-22-17(21)12-5-7-14(8-6-12)20-11-13(10-18)15-4-3-9-19-16(15)20/h3-9,11H,2H2,1H3

InChI Key

ZSCAZZHZCDZMLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N

Origin of Product

United States

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